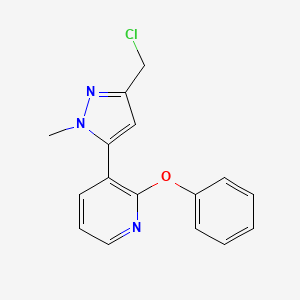
3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine is a complex organic compound that features a pyrazole ring substituted with a chloromethyl group and a phenoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine typically involves multi-step organic reactions. One common method includes the chloromethylation of a pyrazole derivative followed by coupling with a phenoxypyridine compound. The reaction conditions often require the use of catalysts such as zinc iodide (ZnI2) and solvents like dichloromethane (CH2Cl2) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: This compound shares the chloromethyl group and has been studied for its anti-inflammatory properties.
Chloromethyl Substituted Aromatic Compounds: These compounds are key intermediates in the synthesis of various fine chemicals and pharmaceuticals.
Uniqueness
3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine is unique due to its combination of a pyrazole ring and a phenoxypyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C16H14ClN3O |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
3-[5-(chloromethyl)-2-methylpyrazol-3-yl]-2-phenoxypyridine |
InChI |
InChI=1S/C16H14ClN3O/c1-20-15(10-12(11-17)19-20)14-8-5-9-18-16(14)21-13-6-3-2-4-7-13/h2-10H,11H2,1H3 |
InChI Key |
IILNIMSWFVXAHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CCl)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



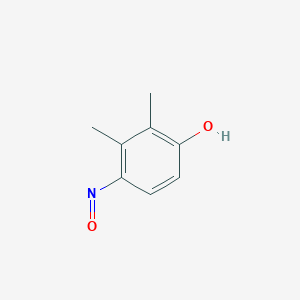

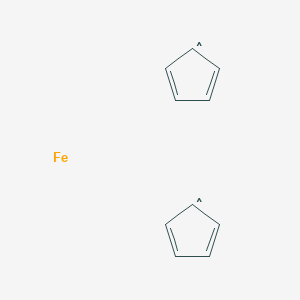
![(1E,2Z)-2-bromo-3-phenyl-2-propenal [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15086798.png)
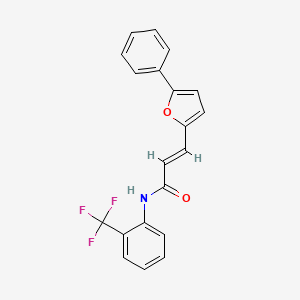
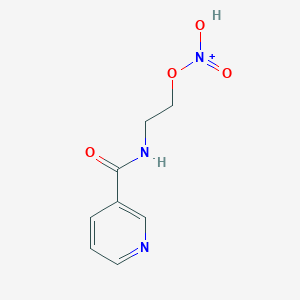
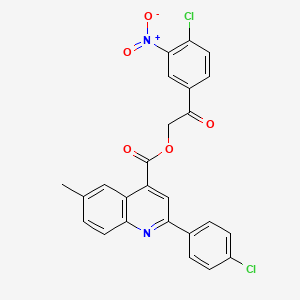
![Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate](/img/structure/B15086831.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B15086844.png)
![3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B15086848.png)
![6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B15086859.png)

